4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a phenyl group (a ring of six carbon atoms, i.e., a benzene ring, minus one hydrogen atom) and a 4-isopropylphenylsulfonyl group. The latter consists of a benzene ring substituted with an isopropyl group (a carbon atom bonded to two hydrogen atoms and one methyl group) and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring and the phenyl rings are likely to contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the morpholine ring, the phenyl group, and the 4-isopropylphenylsulfonyl group. Each of these components could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types of atoms present, the arrangement of those atoms, and the types of bonds between atoms .Scientific Research Applications
Reactivity and Application in Organic Synthesis
Studies on the reactivity and application of sulfones, including compounds similar to 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine, have revealed their utility in organic synthesis. For instance, Meyers et al. (2003) explored the alpha-halogenation of sulfones, demonstrating how the electronic and steric properties of the sulfonyl group influence reactivity and selectivity in radical-anion mediated reactions. Such sulfones are valuable intermediates in synthesizing halogenated derivatives, which serve as precursors for further functional group transformations in organic synthesis. This research highlights the utility of sulfones in developing novel synthetic routes and elucidating reaction mechanisms (Meyers et al., 2003).
Environmental and Material Applications
Sulfone derivatives also find applications in environmental and material sciences. Chen et al. (2016) demonstrated the functionalization of graphene oxide with sulfydryl and amino groups to enhance its adsorption capacities for methylene blue and copper ions. This study showcases the potential of sulfone-modified materials in water treatment and purification technologies, offering a promising approach for removing toxic dyes and heavy metals from water sources (Chen et al., 2016).
Fuel Cell Technology
In the field of fuel cell technology, sulfonated polyimides derived from sulfone-containing monomers have been researched for their application as polyelectrolytes. Fang et al. (2002) synthesized a series of sulfonated polyimides demonstrating excellent proton conductivity and water stability, key attributes for effective fuel cell operation. These materials contribute to the development of more efficient and durable fuel cells, highlighting the role of sulfone derivatives in advancing renewable energy technologies (Fang et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-phenyl-4-(4-propan-2-ylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15(2)16-8-10-18(11-9-16)24(21,22)20-12-13-23-19(14-20)17-6-4-3-5-7-17/h3-11,15,19H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYPKZDEICXDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.